2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine 2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17702363
InChI: InChI=1S/C9H18F2N2O/c1-8-4-13(2-3-14-5-8)7-9(10,11)6-12/h8H,2-7,12H2,1H3
SMILES:
Molecular Formula: C9H18F2N2O
Molecular Weight: 208.25 g/mol

2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine

CAS No.:

Cat. No.: VC17702363

Molecular Formula: C9H18F2N2O

Molecular Weight: 208.25 g/mol

* For research use only. Not for human or veterinary use.

2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine -

Specification

Molecular Formula C9H18F2N2O
Molecular Weight 208.25 g/mol
IUPAC Name 2,2-difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine
Standard InChI InChI=1S/C9H18F2N2O/c1-8-4-13(2-3-14-5-8)7-9(10,11)6-12/h8H,2-7,12H2,1H3
Standard InChI Key OGYZDPQOZLPMEX-UHFFFAOYSA-N
Canonical SMILES CC1CN(CCOC1)CC(CN)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine (PubChem CID: 130912498) is defined by the molecular formula C₉H₁₈F₂N₂O and a molecular weight of 208.25 g/mol . Its IUPAC name, 2,2-difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine, reflects the presence of a seven-membered 1,4-oxazepane ring (containing one oxygen and one nitrogen atom) substituted at position 6 with a methyl group, coupled to a propane backbone with two fluorine atoms at the C2 position and an amine group at C1 .

Table 1: Key Identifiers and Computed Properties

PropertyValue
IUPAC Name2,2-difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine
Molecular FormulaC₉H₁₈F₂N₂O
Molecular Weight208.25 g/mol
SMILESCC1CN(CCOC1)CC(CN)(F)F
InChIKeyOGYZDPQOZLPMEX-UHFFFAOYSA-N

Structural Analysis

The 1,4-oxazepane ring adopts a chair-like conformation, with the methyl group at position 6 introducing steric effects that influence ring puckering and intermolecular interactions . The difluoro propan-1-amine side chain exhibits a gem-difluoro configuration at C2, which enhances electronegativity and potential hydrogen-bonding capabilities. Computational models suggest that the fluorine atoms stabilize the molecule’s conformation through hyperconjugative interactions with adjacent carbon atoms .

Synthesis and Manufacturing

Purification and Characterization

Post-synthesis purification methods may include column chromatography or recrystallization from polar aprotic solvents. Structural validation would rely on ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). The absence of reported melting points or solubility data suggests that these properties remain uncharacterized in public databases .

Physicochemical and Spectral Properties

Computed Physicochemical Parameters

PubChem’s algorithms estimate a Topological Polar Surface Area (TPSA) of 42.5 Ų, indicating moderate permeability across biological membranes. The LogP value of 0.93 suggests balanced hydrophilicity and lipophilicity, favorable for drug-like molecules .

Spectral Predictions

  • ¹H NMR: Expected signals include a triplet for the geminal fluorines (δ 4.5–5.0 ppm), a multiplet for the oxazepane protons (δ 3.0–3.8 ppm), and a singlet for the methyl group (δ 1.2 ppm) .

  • ¹⁹F NMR: A single peak near δ -120 ppm would confirm the gem-difluoro configuration .

Challenges and Future Directions

Current limitations include the lack of in vitro/in vivo data and toxicity profiles. Future research should prioritize:

  • Synthetic optimization to improve yield and scalability.

  • Biological screening against therapeutic targets like proteases or GPCRs.

  • Computational studies to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties.

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